N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

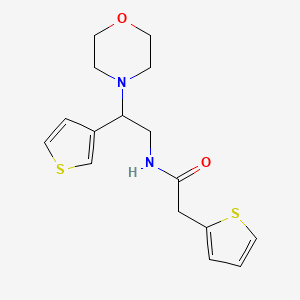

N-(2-Morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a morpholine ring and two thiophene moieties. The morpholine group (a six-membered saturated ring containing one oxygen and one nitrogen atom) is attached via an ethyl linker to the thiophen-3-yl group, while the acetamide backbone is substituted with a thiophen-2-yl group.

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c19-16(10-14-2-1-8-22-14)17-11-15(13-3-9-21-12-13)18-4-6-20-7-5-18/h1-3,8-9,12,15H,4-7,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSQPNJPBIDKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)CC2=CC=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-bromoethyl thiophene with morpholine under basic conditions to form the intermediate N-(2-morpholinoethyl)thiophene.

Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-thiophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced under appropriate conditions to yield reduced forms of the thiophene rings.

Substitution: The compound can participate in substitution reactions, especially at the thiophene rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under suitable conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.

Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.

Industry:

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Polymer Science: It may be incorporated into polymers to impart unique characteristics.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the morpholine and thiophene rings allows for diverse interactions with biological macromolecules, potentially affecting various signaling pathways.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements are compared to related thiophene-containing acetamides in Table 1.

Table 1. Structural Comparison of Selected Acetamide Derivatives

Key Observations :

- The target compound’s morpholino group distinguishes it from analogs with aryl (e.g., bromophenyl) or electron-withdrawing (e.g., cyano) substituents. Morpholine may enhance solubility due to its polarity and hydrogen-bonding capacity.

- Dual thiophene moieties are shared with N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, but the latter’s cyano group introduces distinct electronic effects .

Key Observations :

Physicochemical Properties

- Solubility : Morpholine’s polarity may improve aqueous solubility compared to aryl-substituted analogs like N-(4-bromophenyl)-2-(thiophen-2-yl)acetamide .

- Crystallinity: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide crystallizes in a monoclinic system (space group P2₁/c) . Similar studies on the target compound are needed to assess packing efficiency.

Key Observations :

- The morpholino group could enhance blood-brain barrier penetration or reduce metabolic degradation compared to bulkier substituents .

Biological Activity

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with the following characteristics:

- Molecular Formula : C₁₅H₁₈N₂O₂S₂

- Molecular Weight : 322.5 g/mol

- CAS Number : 946199-55-9

The presence of morpholino and thiophene moieties suggests a potential for diverse biological interactions, particularly in the context of enzyme inhibition and receptor modulation.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the morpholino group through nucleophilic substitution and the introduction of thiophene rings via coupling reactions. The general synthetic route can be summarized as follows:

- Formation of Thiophene Derivatives : Starting with thiophene-based precursors.

- N-acylation : Reacting with acetic acid derivatives to form the acetamide linkage.

- Purification : Utilizing techniques such as recrystallization or chromatography to isolate the desired product.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as certain yeast species.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida glabrata | 16 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicate moderate antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The morpholino group may enhance binding affinity to target enzymes, potentially inhibiting their activity.

- Receptor Modulation : The thiophene moieties can interact with hydrophobic pockets in proteins, influencing receptor signaling pathways.

- Antioxidant Mechanism : The compound may scavenge free radicals, thereby reducing oxidative damage.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

-

Cancer Research : Preliminary investigations suggest that similar thiophene derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines.

- Example Study : A study demonstrated that a related compound reduced cell viability in breast cancer cells by 50% at a concentration of 10 µM.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.